

CPPD-Q chemical structure and properties

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Compound of Interest

Compound Name: CPPD-Q

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CPPD-Q: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPPD-Q, or 2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione, is a quinone derivative of the p-phenylenediamine (PPD) antiozonant, CPPD. Initially identified as an environmental contaminant, **CPPD-Q** has garnered scientific interest due to its biological activities, including toxicity to various organisms. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological effects of **CPPD-Q**, with a focus on its neurotoxicity and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for ease of reference.

Chemical Structure and Properties

CPPD-Q is characterized by a cyclohexadiene-1,4-dione core with cyclohexylamino and phenylamino substituents. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

Property	Value
IUPAC Name	2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione
Synonyms	CPPD-quinone, CPPDQ
CAS Number	68054-78-4
Molecular Formula	C ₁₈ H ₂₀ N ₂ O ₂
SMILES	<chem>O=C1C=C(NC2CCCCC2)C(=O)C=C1NC3=CC=CC=C3</chem>
InChI Key	UBQBKNFAICQJRN-UHFFFAOYSA-N

Physicochemical Properties

Property	Value	Source
Molecular Weight	296.37 g/mol	[1]
Exact Mass	296.1525	[1]
Appearance	Solid	[2]
Purity	≥95%	[2]
Solubility	Acetonitrile: 0.1-1 mg/mL (Slightly soluble)	[2]
Storage	-20°C	[2]
Stability	≥ 4 years at -20°C	[2]

Biological Activity and Toxicology

CPPD-Q has demonstrated toxicity in various biological systems. The following table summarizes key toxicological data.

Ecotoxicity and Cellular Effects

Organism/System	Endpoint	Concentration/Dose	Effect	Source
Vibrio fischeri	EC ₅₀	6.98 mg/L	Toxicity to the aquatic bacterium.	[2] [3]
Caenorhabditis elegans	ROS Production	1 or 10 µg/mL	Induces intestinal production of reactive oxygen species (ROS).	[2] [3]
Caenorhabditis elegans	Neurotoxicity	0.01-10 µg/L	Decreased head thrash, body bend, and forward turn; increased backward turn.	[4]
Caenorhabditis elegans	Neurodegeneration	10 µg/L	Induces neurodegeneration in the GABAergic system.	[4]

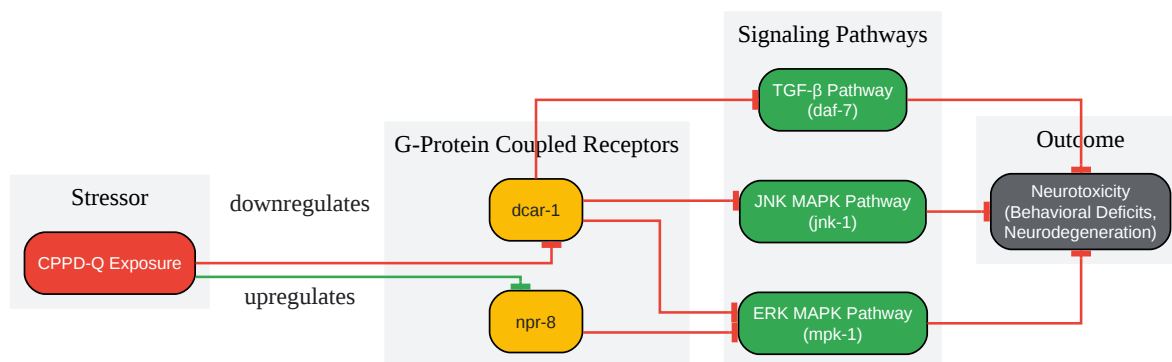
Mechanism of Action: Neurotoxicity in C. elegans

Recent studies have elucidated the molecular mechanisms underlying the neurotoxicity of **CPPD-Q** in the model organism *Caenorhabditis elegans*. Exposure to **CPPD-Q** has been shown to inhibit key signaling pathways, leading to behavioral deficits and neurodegeneration.

Signaling Pathway

Exposure to **CPPD-Q** in *C. elegans* leads to the downregulation of G-protein coupled receptors (GPCRs), specifically dcar-1, and the upregulation of npr-8. These changes, in turn, inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, as well as the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) MAPK (mitogen-activated

protein kinase) pathways. The inhibition of these crucial signaling cascades ultimately results in the observed neurotoxic effects[4].



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CPPD-Q induced neurotoxicity signaling pathway in *C. elegans*.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **CPPD-Q**.

Synthesis of CPPD-Q

The synthesis of **CPPD-Q** and other p-phenylenediamine-quinones can be achieved through a sequential Michael addition followed by oxidation[5].

Materials:

- CPPD (N-cyclohexyl-N'-phenyl-p-phenylenediamine)
- Benzoquinone
- Appropriate solvents (e.g., dichloromethane for recrystallization)

- Oxidizing agent

Procedure:

- Purification of Benzoquinone: Recrystallize benzoquinone from dichloromethane to ensure high purity.
- First Michael Addition: React CPPD with a molar excess of purified benzoquinone in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Second Michael Addition: After the completion of the first addition, introduce a second equivalent of the amine (in this case, aniline for the phenylamino group, though the starting material CPPD already contains it) to the reaction mixture.
- Oxidation: Following the Michael additions, the resulting hydroquinone is oxidized back to the quinone form. This can be achieved using a mild oxidizing agent.
- Purification: The crude product is purified using column chromatography or recrystallization to yield pure **CPPD-Q**.
- Characterization: Confirm the structure and purity of the synthesized **CPPD-Q** using techniques such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

C. elegans Neurotoxicity Assays

The neurotoxic effects of **CPPD-Q** on *C. elegans* can be assessed by quantifying changes in locomotion behavior^[4].

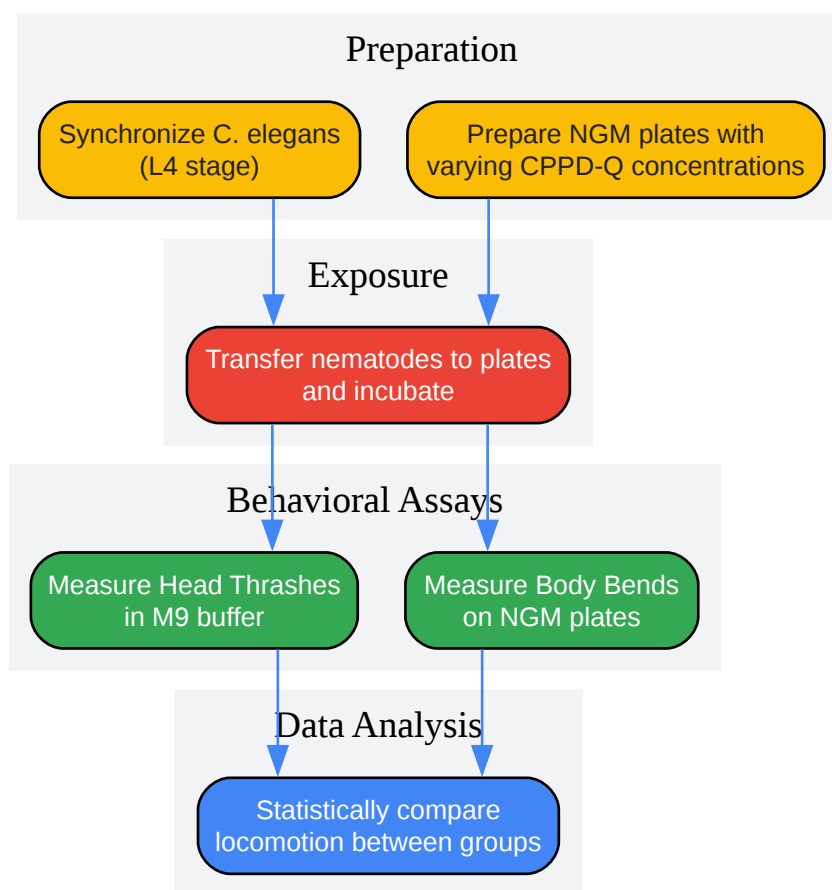
Materials:

- Synchronized populations of L4 stage *C. elegans* (e.g., wild-type N2 strain)
- Nematode Growth Medium (NGM) agar plates seeded with *E. coli* OP50
- **CPPD-Q** stock solution in a suitable solvent (e.g., DMSO)
- M9 buffer

- Microscope with recording capabilities

Procedure:

- Exposure: Prepare NGM plates containing various concentrations of **CPPD-Q** (e.g., 0.01, 0.1, 1, 10 µg/L) and a solvent control. Transfer synchronized L4 nematodes to the plates and incubate under standard conditions (e.g., 20°C) for a defined period (e.g., 24 hours).
- Behavioral Analysis:
 - Head Thrashes: Transfer individual worms to a drop of M9 buffer on a glass slide. After a brief recovery period, count the number of times the worm thrashes its head from side to side in a defined time interval (e.g., 1 minute). A thrash is defined as a complete change in the direction of bending at the mid-body.
 - Body Bends: Place individual worms on a fresh NGM plate without food. Count the number of sinusoidal bends the worm makes as it moves forward over a set time (e.g., 20 seconds). A bend is counted each time the part of the worm corresponding to the posterior bulb of the pharynx reaches the maximum lateral extension.
- Data Analysis: Compare the mean number of head thrashes and body bends between the control and **CPPD-Q** exposed groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).



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Experimental workflow for *C. elegans* neurotoxicity testing.

Reactive Oxygen Species (ROS) Assay in *C. elegans*

The induction of intestinal ROS by **CPPD-Q** in *C. elegans* can be visualized and quantified using a fluorescent probe[2][3].

Materials:

- Synchronized populations of *C. elegans*
- NGM plates with *E. coli* OP50
- **CPPD-Q** stock solution
- CM-H₂DCFDA fluorescent probe

- M9 buffer
- Fluorescence microscope with appropriate filters (e.g., FITC)

Procedure:

- Exposure: Expose synchronized nematodes to the desired concentrations of **CPPD-Q** on NGM plates as described in the neurotoxicity assay.
- Staining: After the exposure period, wash the nematodes from the plates with M9 buffer and incubate them in a solution of CM-H₂DCFDA (e.g., 10 μ M in M9 buffer) in the dark for a specified time (e.g., 1-2 hours) to allow for probe uptake.
- Washing: Wash the nematodes several times with M9 buffer to remove excess probe.
- Imaging: Mount the stained nematodes on an agar pad on a glass slide. Visualize and capture images of intestinal fluorescence using a fluorescence microscope.
- Quantification: Quantify the fluorescence intensity of the intestinal region using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the intestine.
- Data Analysis: Compare the mean fluorescence intensity between control and **CPPD-Q** exposed groups.

Conclusion

CPPD-Q is a biologically active quinone with demonstrated toxic effects, particularly neurotoxicity in *C. elegans*. The underlying mechanism involves the disruption of key signaling pathways, including TGF- β , JNK MAPK, and ERK MAPK. The experimental protocols provided herein offer a framework for the synthesis and further investigation of the biological activities of **CPPD-Q**. This information is critical for researchers in the fields of environmental science, toxicology, and drug development to understand the potential risks and to explore the mechanistic basis of quinone-induced toxicity. Further research is warranted to fully elucidate the toxicological profile of **CPPD-Q** and its implications for environmental and human health.

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